molecular formula C13H19NO3S B13724644 3-[(2-Methoxybenzenesulfonyl)methyl]piperidine

3-[(2-Methoxybenzenesulfonyl)methyl]piperidine

Cat. No.: B13724644
M. Wt: 269.36 g/mol
InChI Key: QLWMGLHJKHPVJC-UHFFFAOYSA-N
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Description

3-[(2-Methoxybenzenesulfonyl)methyl]piperidine is an organic compound that features a piperidine ring substituted with a 2-methoxybenzenesulfonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(2-Methoxybenzenesulfonyl)methyl]piperidine typically involves the reaction of piperidine with 2-methoxybenzenesulfonyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include a solvent like dichloromethane and are conducted at room temperature to ensure optimal yield .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

3-[(2-Methoxybenzenesulfonyl)methyl]piperidine can undergo various chemical reactions, including:

    Substitution Reactions: The sulfonyl group can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.

Common Reagents and Conditions

    Substitution: Common reagents include nucleophiles like amines or thiols, and the reactions are typically carried out in polar solvents.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various sulfonamide derivatives, while oxidation and reduction can lead to different functionalized piperidine compounds .

Scientific Research Applications

3-[(2-Methoxybenzenesulfonyl)methyl]piperidine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-[(2-Methoxybenzenesulfonyl)methyl]piperidine involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl group can form strong interactions with active sites, leading to inhibition or modulation of biological activity. The piperidine ring provides a scaffold that can enhance binding affinity and selectivity .

Comparison with Similar Compounds

Similar Compounds

  • 2-Methoxybenzenesulfonyl chloride
  • 4-Methoxybenzenesulfonyl chloride
  • Benzenesulfonyl chloride

Uniqueness

3-[(2-Methoxybenzenesulfonyl)methyl]piperidine is unique due to the presence of both the piperidine ring and the 2-methoxybenzenesulfonyl group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research applications .

Properties

Molecular Formula

C13H19NO3S

Molecular Weight

269.36 g/mol

IUPAC Name

3-[(2-methoxyphenyl)sulfonylmethyl]piperidine

InChI

InChI=1S/C13H19NO3S/c1-17-12-6-2-3-7-13(12)18(15,16)10-11-5-4-8-14-9-11/h2-3,6-7,11,14H,4-5,8-10H2,1H3

InChI Key

QLWMGLHJKHPVJC-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1S(=O)(=O)CC2CCCNC2

Origin of Product

United States

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